PI3Kδ Enzyme Potency: Derivative PI3K-IN-9 Achieves Single-Digit Nanomolar IC50
Derivatives of 3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile have yielded potent PI3Kδ inhibitors, with compound 1-14 (PI3K-IN-9, CAS 2360875-63-2) achieving an IC50 of 8.9 nM against PI3Kδ in a biochemical HTRF assay . In human whole blood, this derivative inhibited anti-IgE-stimulated CysLT release in basophils with an IC50 of 65 nM, confirming target engagement in a physiologically relevant setting [1]. In contrast, a related derivative bearing a 4-methyl-4-morpholinopiperidine substituent at the 5-position (compound 1-25) showed an IC50 of 52 nM against PI3Kδ, demonstrating the scaffold's modularity for potency tuning without sacrificing the core pharmacophore [2].
| Evidence Dimension | PI3Kδ inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | 8.9 nM (PI3K-IN-9, a 5-substituted derivative of the scaffold); 65 nM (whole blood functional assay) |
| Comparator Or Baseline | 52 nM (compound 1-25, alternative 5-substituted derivative); 150 nM (compound 1-30); 210 nM (compound 1-38) |
| Quantified Difference | Derivatives span 8.9–210 nM range depending on 5-position substitution, with the core scaffold enabling >20-fold tunability |
| Conditions | PI3K biochemical HTRF assay (Upstate/Millipore kit); human whole blood basophil CysLT release assay with 30 min preincubation |
Why This Matters
The scaffold permits tunable PI3Kδ potency across two orders of magnitude, enabling medicinal chemists to balance target engagement against selectivity and ADME properties—a versatility not achievable with rigid cores like idelalisib's quinazolinone scaffold.
- [1] BindingDB entry BDBM50537742. CHEMBL4634634; US11179389, Compound 1-14. IC50 65 nM (PI3Kδ human whole blood). View Source
- [2] BindingDB entry BDBM527773. US11179389, Compound 1-25. IC50 52 nM (PI3Kδ biochemical assay). View Source
